molecular formula C11H6F3N3O3S B4956468 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B4956468
M. Wt: 317.25 g/mol
InChI Key: JSDBAZPEFRUECO-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzodioxole ring, a thiadiazole ring, and a trifluoroacetamide group

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3S/c12-11(13,14)9(18)15-10-17-16-8(21-10)5-1-2-6-7(3-5)20-4-19-6/h1-3H,4H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBAZPEFRUECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a coupling reaction with the thiadiazole ring. This can be achieved using reagents like phosphorus oxychloride (POCl3) or other suitable coupling agents.

    Attachment of the Trifluoroacetamide Group: The final step involves the introduction of the trifluoroacetamide group. This can be done by reacting the intermediate compound with trifluoroacetic anhydride (TFAA) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups on the benzodioxole or thiadiazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Modulating Gene Expression: It may influence the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

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